4-Bromo-2-nitrotoluene, with the molecular formula and a molecular weight of approximately 216.03 g/mol, is an aromatic compound characterized by a bromine atom and a nitro group attached to a toluene structure. It appears as a yellow-orange solid and has a melting point ranging from 43°C to 46°C and a boiling point of around 130°C at reduced pressure . This compound is notable for its potential applications in organic synthesis and as an intermediate in various
Several synthesis methods for 4-bromo-2-nitrotoluene have been documented:
4-Bromo-2-nitrotoluene is primarily used as an intermediate in organic synthesis. Its applications include:
Interaction studies involving 4-bromo-2-nitrotoluene primarily focus on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding its behavior in synthetic pathways and potential biological effects. The compound's reactivity profile suggests that it could interact with various biological targets, although specific interaction studies are still needed for comprehensive insights .
Several compounds share structural similarities with 4-bromo-2-nitrotoluene. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
2-Nitrotoluene | Aromatic Hydrocarbon | Lacks bromine; primarily used in dyes |
4-Bromotoluene | Aromatic Hydrocarbon | Similar structure but lacks the nitro group |
3-Bromoaniline | Aromatic Amine | Contains an amine group; different reactivity |
4-Chloro-2-nitrotoluene | Aromatic Compound | Contains chlorine instead of bromine |
4-Bromo-2-nitrotoluene stands out due to its unique combination of both bromine and nitro functional groups, which significantly influence its reactivity and potential applications compared to similar compounds .
4-Bromo-2-nitrotoluene possesses the molecular formula $$ \text{C}7\text{H}6\text{BrNO}_2 $$ and a molar mass of 216.03 g/mol. The core structure consists of a benzene ring with three substituents:
This arrangement creates distinct electronic environments. The nitro group’s electron-withdrawing nature deactivates the ring, directing further electrophilic substitutions to meta positions relative to existing substituents. The bromine atom, with an electronegativity of 2.96, introduces polarizability, enhancing the compound’s reactivity in cross-coupling reactions.
Property | Value | Source |
---|---|---|
Melting Point | 45–48 °C | |
Boiling Point | 130 °C at 12 mmHg | |
Density | 1.6841 (estimated) | |
Refractive Index | 1.6120 (estimated) | |
Solubility in Water | Insoluble |
The systematic IUPAC name, 4-bromo-1-methyl-2-nitrobenzene, unambiguously specifies substituent positions. This nomenclature avoids confusion with positional isomers such as:
The “1-methyl” designation ensures the methyl group receives the lowest possible locant, prioritizing substituent order (bromo > nitro > methyl) in accordance with Cahn-Ingold-Prelog rules.
Electrophilic aromatic substitution represents the primary methodology for synthesizing 4-bromo-2-nitrotoluene through sequential introduction of nitro and bromo substituents [4] [5]. The mechanism proceeds through a two-step process involving electrophilic attack on the aromatic ring followed by deprotonation to restore aromaticity [5] [6].
The regioselective bromination of ortho-nitrotoluene constitutes the most efficient synthetic route to 4-bromo-2-nitrotoluene [7] [4]. This pathway involves initial nitration of toluene to produce 2-nitrotoluene, followed by bromination at the para position relative to the methyl group [4] [8].
Table 1: Reaction Conditions for Regioselective Bromination
Parameter | Condition | Yield (%) | Temperature (°C) | Time (hours) |
---|---|---|---|---|
Nitration of Toluene | HNO₃/H₂SO₄ | 60-65 | 0-5 | 2-3 |
Bromination of 2-Nitrotoluene | Br₂/FeBr₃ | 85-90 | 25-30 | 1-2 |
Overall Process | Sequential | 60-65 | Variable | 3-5 |
The directing effects of substituents play a crucial role in determining regioselectivity [9] [5]. The nitro group, being a strong electron-withdrawing and meta-directing substituent, deactivates the aromatic ring toward electrophilic substitution while the methyl group provides activating ortho-para direction [4] [10]. The combination results in selective bromination at the position para to the methyl group and meta to the nitro group [7] [4].
Mechanistic studies reveal that the electrophilic bromination proceeds through formation of a bromonium ion intermediate generated by interaction of bromine with iron tribromide catalyst [11] [6]. The polarized bromine species then attacks the electron-deficient aromatic ring, forming a cyclohexadienyl cation intermediate stabilized by resonance [5] [11]. Subsequent deprotonation regenerates aromaticity and yields the substituted product [5] [6].
Table 2: Directing Effects and Regioselectivity Data
Substituent | Electronic Effect | Directing Influence | Relative Rate | Product Distribution |
---|---|---|---|---|
Methyl (-CH₃) | Weakly Activating | Ortho/Para | 1.0 (reference) | 60% ortho, 40% para |
Nitro (-NO₂) | Strongly Deactivating | Meta | 0.001 | 95% meta |
Combined Effects | Net Deactivating | Position 4 Selective | 0.1 | 89% position 4 |
The Sandmeyer reaction pathway provides an alternative synthetic approach utilizing diazonium salt intermediates [12] [13]. This methodology begins with 4-amino-2-nitrotoluene, which undergoes diazotization followed by copper-catalyzed halogenation [7] [13].
The detailed procedure involves treating 4-amino-2-nitrotoluene with hydrogen bromide in aqueous solution at elevated temperature [7]. Subsequent cooling to 0°C followed by addition of sodium nitrite generates the diazonium salt intermediate [7] [12]. The diazonium salt then reacts with copper bromide and hydrogen bromide to produce 4-bromo-2-nitrotoluene with yields reaching 89% [7].
Table 3: Sandmeyer Reaction Optimization Parameters
Stage | Reagent | Temperature (°C) | Time (hours) | Yield (%) |
---|---|---|---|---|
Amine Dissolution | HBr (48%) | Reflux | 0.33 | - |
Diazotization | NaNO₂ | 0 | 0.25 | - |
Bromination | CuBr/HBr | 0-20 | 0.67 | 89 |
The mechanism follows a radical-nucleophilic aromatic substitution pathway [12] [13]. Initial electron transfer from copper(I) to the diazonium cation generates a diazo radical and copper(II) halide [12] [13]. Release of nitrogen gas from the diazo radical produces an aryl radical, which subsequently reacts with copper(II) halide to form the final aryl bromide product while regenerating the copper(I) catalyst [12] [13].
4-Bromo-2-nitrotoluene serves as a valuable starting material in the Batcho-Leimgruber indole synthesis for producing 6-bromoindole derivatives [14] [15]. This transformation represents a significant application in heterocyclic chemistry, particularly for pharmaceutical intermediates [15] [16].
The Batcho-Leimgruber synthesis proceeds through initial enamine formation using N,N-dimethylformamide dimethyl acetal and pyrrolidine [15]. The nitro group undergoes reduction to an amino functionality, followed by cyclization and elimination to generate the indole core structure [15] [16]. This methodology provides access to 6-bromoindole, which serves as a precursor for various biologically active compounds [14] [15].
Table 4: Batcho-Leimgruber Indole Synthesis Conditions
Step | Reagent System | Temperature (°C) | Time (hours) | Yield (%) |
---|---|---|---|---|
Enamine Formation | DMF-DMA/Pyrrolidine | 110-120 | 4-6 | 75-80 |
Reductive Cyclization | Raney Ni/H₂NH₂ | 80-100 | 2-4 | 85-90 |
Overall Process | Two-step | Variable | 6-10 | 65-72 |
The reaction mechanism involves nucleophilic attack of pyrrolidine on the activated methyl group of the nitrotoluene derivative [15]. The resulting enamine intermediate undergoes reduction of the nitro group to an amine, followed by intramolecular cyclization [15] [16]. The final elimination of pyrrolidine and water generates the indole product with preservation of the bromine substituent [15].
Microwave-assisted organic synthesis has emerged as a powerful tool for optimizing the preparation of 4-bromo-2-nitrotoluene [18]. Recent investigations demonstrate significant advantages in reaction time reduction and yield enhancement compared to conventional thermal methods [19].
Microwave irradiation reduces reaction times by 50-70% while maintaining comparable yields to traditional heating methods . For bromination of 4-nitrotoluene under microwave conditions, 60% yield can be achieved in 20 minutes compared to 2 hours using conventional heating . The enhanced reaction rates result from efficient energy transfer and improved mixing under microwave conditions [18] [19].
Table 5: Microwave Synthesis Optimization Data
Parameter | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Reaction Time | 2-4 hours | 20-40 minutes | 3-6x faster |
Temperature | 80-120°C | 100-140°C | Better control |
Yield | 60-65% | 60-70% | Maintained/improved |
Energy Efficiency | Standard | 70% reduction | Significant |
The microwave-assisted approach offers additional benefits including reduced solvent requirements and improved reaction selectivity [18] [19]. Temperature control proves more precise under microwave conditions, minimizing side product formation and enhancing overall process efficiency [19] [20]. These advantages make microwave synthesis particularly attractive for large-scale production and green chemistry applications [18] [19].
Retrosynthetic analysis of 4-bromo-2-nitrotoluene reveals multiple viable synthetic pathways from readily available starting materials [4] [21]. The analysis identifies key strategic bonds and functional group interconversions necessary for efficient synthesis planning [21] [22].
The primary retrosynthetic disconnection involves breaking the carbon-bromine bond, leading to 2-nitrotoluene as a key intermediate [4] [8]. Alternative disconnections include cleavage of the carbon-nitrogen bond, suggesting routes through 4-bromotoluene precursors [4]. Each pathway presents distinct advantages regarding starting material availability and overall synthetic efficiency [4] [21].
Table 6: Retrosynthetic Pathway Analysis
Pathway | Starting Material | Key Intermediates | Steps | Overall Yield (%) |
---|---|---|---|---|
Route A | Toluene | 2-Nitrotoluene | 2 | 55-60 |
Route B | Toluene | 4-Bromotoluene | 2 | 40-50 |
Route C | Benzene | Multiple | 3 | 35-45 |
Route D | 4-Aminotoluene | Diazonium Salt | 3 | 65-75 |
The most efficient retrosynthetic pathway involves sequential nitration and bromination of toluene [4] [8]. This route benefits from high regioselectivity in both transformations and utilizes readily available starting materials [4]. The alternative pathway through diazonium chemistry offers higher yields but requires additional synthetic steps and specialized handling procedures [7] [4].
Strategic considerations include functional group compatibility and reaction sequence optimization [21] [22]. The presence of both electron-withdrawing nitro and electron-donating methyl groups requires careful consideration of reaction conditions to achieve optimal selectivity [4] [9]. Modern computational approaches enhance retrosynthetic planning by predicting reaction outcomes and identifying potential synthetic challenges [22] [23].
Table 7: Reaction Sequence Optimization Parameters
Sequence | Temperature Range (°C) | Catalyst System | Selectivity (%) | Scalability |
---|---|---|---|---|
Nitration First | 0-25 | HNO₃/H₂SO₄ | 85-90 | Excellent |
Bromination First | 25-50 | Br₂/FeBr₃ | 75-80 | Good |
Concurrent | 10-30 | Mixed Acid | 60-70 | Moderate |
The analysis reveals that sequential introduction of substituents provides superior control over regioselectivity compared to concurrent functionalization approaches [4] [9]. Temperature control proves critical for achieving high selectivity, particularly in the nitration step where competing reactions can reduce overall efficiency [10] [9]. Process optimization through systematic variation of reaction parameters enables identification of optimal conditions for large-scale synthesis [20] [24].
4-Bromo-2-nitrotoluene exhibits well-defined crystalline properties that have been characterized through X-ray diffraction analysis [1] [2] [3]. The compound crystallizes as yellow to light orange crystals or crystalline powder with a molecular formula of C₇H₆BrNO₂ and molecular weight of 216.03 g/mol [1] [2] [3]. The melting point ranges from 45-48°C, indicating good thermal stability under ambient conditions [1] [2] [3] [4].
Table 1: Basic Crystallographic and Physical Properties
Parameter | Value |
---|---|
Molecular Formula | C₇H₆BrNO₂ |
Molecular Weight (g/mol) | 216.03 |
Melting Point (°C) | 45-48 |
Crystal Color | Yellow to Light Orange |
Crystal Form | Crystals or Crystalline Powder |
The crystal structure analysis reveals that 4-bromo-2-nitrotoluene adopts a planar aromatic configuration with substituents positioned at specific geometric orientations [5] [6]. The bromine atom at the para position relative to the methyl group and the nitro group at the ortho position create a substitution pattern that influences both the molecular packing and intermolecular interactions within the crystal lattice [5] [6].
X-ray crystallographic studies of related brominated nitrotoluene derivatives have demonstrated that the molecular geometry is characterized by specific bond angles and distances that reflect the electronic effects of both electron-withdrawing groups [5] [6]. The nitro group typically exhibits a slight deviation from perfect coplanarity with the benzene ring due to steric interactions, while the bromine substituent maintains optimal orbital overlap with the aromatic system [5] [6].
The ¹H Nuclear Magnetic Resonance spectrum of 4-bromo-2-nitrotoluene recorded in deuterated chloroform at 400 megahertz provides detailed structural information through characteristic chemical shift patterns [7] [8]. The aromatic proton signals appear in the expected downfield region between 7.24 and 8.12 parts per million, reflecting the deshielding effects of both the nitro and bromine substituents [7] [8].
Table 2: ¹H Nuclear Magnetic Resonance Chemical Shift Assignments (CDCl₃, 400 MHz)
Chemical Shift (ppm) | Multiplicity | J Coupling (Hz) | Integration | Assignment |
---|---|---|---|---|
8.10-8.12 | d | 2.0 | 1H | H-3 (meta to Br) |
7.61-7.63 | dd | 2.0, 8.2 | 1H | H-5 (ortho to Br) |
7.24 | d | 8.2 | 1H | H-6 (ortho to CH₃) |
2.55 | s | - | 3H | CH₃ group |
The most downfield signal at 8.10-8.12 parts per million corresponds to the proton at position 3, which experiences significant deshielding due to its meta relationship to the bromine atom and ortho position to the strongly electron-withdrawing nitro group [7] [8]. This proton appears as a doublet with a coupling constant of 2.0 hertz, consistent with meta coupling across the aromatic ring [7] [8].
The proton at position 5 resonates at 7.61-7.63 parts per million as a doublet of doublets, exhibiting coupling to both the adjacent proton at position 6 and the meta-positioned proton at position 3 [7] [8]. The coupling constants of 2.0 hertz and 8.2 hertz reflect meta and ortho coupling patterns, respectively [7] [8].
The proton at position 6 appears at 7.24 parts per million as a doublet with an 8.2 hertz coupling constant, indicating exclusive ortho coupling to the proton at position 5 [7] [8]. This chemical shift position reflects moderate deshielding due to the proximity to the electron-withdrawing nitro group while being partially shielded by the electron-donating methyl group [7] [8].
The methyl group protons generate a characteristic singlet at 2.55 parts per million, integrating for three protons [7] [8]. This chemical shift is typical for aromatic methyl groups and shows no coupling due to the absence of adjacent protons [7] [8].
The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive structural information regarding the carbon framework of 4-bromo-2-nitrotoluene [8] [9]. The spectrum recorded in deuterated chloroform reveals seven distinct carbon environments consistent with the molecular structure [8] [9].
Table 3: ¹³C Nuclear Magnetic Resonance Chemical Shift Data (CDCl₃, 100 MHz)
Chemical Shift (ppm) | Assignment |
---|---|
149.5 | C-2 (bearing NO₂) |
136.0 | C-1 (bearing CH₃) |
134.1 | C-3 (meta to Br) |
132.6 | C-5 (ortho to Br) |
127.5 | C-6 (ortho to CH₃) |
119.6 | C-4 (bearing Br) |
20.1 | CH₃ carbon |
The carbon bearing the nitro group appears at 149.5 parts per million, representing the most downfield signal due to the strong electron-withdrawing nature of the nitro substituent [8] [9]. This chemical shift is characteristic of aromatic carbons directly bonded to nitro groups and reflects significant deshielding [8] [9].
The carbon at position 1, which bears the methyl substituent, resonates at 136.0 parts per million [8] [9]. This position shows moderate downfield shifting due to the substitution pattern and electronic effects transmitted through the aromatic system [8] [9].
The carbon at position 3, meta to the bromine atom, appears at 134.1 parts per million, while the carbon at position 5, ortho to bromine, resonates at 132.6 parts per million [8] [9]. These chemical shifts reflect the electron-withdrawing influence of the bromine substituent and its positional effects on the aromatic carbon framework [8] [9].
The carbon directly bonded to bromine at position 4 exhibits a characteristic upfield shift to 119.6 parts per million [8] [9]. This upfield position is typical for carbons bearing halogen substituents due to the heavy atom effect and specific electronic interactions [8] [9].
The methyl carbon appears at 20.1 parts per million, which is within the expected range for aromatic methyl groups [8] [9]. This chemical shift reflects the electron-donating nature of the methyl substituent and its aliphatic character [8] [9].
The infrared spectrum of 4-bromo-2-nitrotoluene exhibits characteristic vibrational modes that provide definitive structural identification [8] [10] [11]. The spectrum displays distinct absorption bands corresponding to functional group vibrations and aromatic system characteristics [8] [10] [11].
Table 4: Infrared Vibrational Mode Assignments
Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|
3019 | medium | C-H aromatic stretch |
1526 | strong | NO₂ asymmetric stretch |
1350 | strong | NO₂ symmetric stretch |
1215 | medium | C-NO₂ stretch |
800-850 | medium | C-H out-of-plane bend |
745-770 | strong | C-Br stretch |
The aromatic carbon-hydrogen stretching vibration appears at 3019 wavenumbers with medium intensity [8] [10] [11]. This frequency is characteristic of aromatic carbon-hydrogen bonds and confirms the presence of the substituted benzene ring system [8] [10] [11].
The nitro group exhibits two characteristic strong absorption bands at 1526 and 1350 wavenumbers, corresponding to the asymmetric and symmetric stretching modes, respectively [8] [10] [11]. These frequencies are diagnostic for aromatic nitro compounds and indicate the presence of the nitro substituent directly attached to the benzene ring [8] [10] [11].
The carbon-nitro stretching vibration occurs at 1215 wavenumbers with medium intensity [8] [10] [11]. This band provides additional confirmation of the nitro group attachment and reflects the specific bonding environment within the molecular structure [8] [10] [11].
Aromatic carbon-hydrogen out-of-plane bending vibrations appear in the region between 800-850 wavenumbers with medium intensity [8] [10] [11]. These vibrations are characteristic of the substitution pattern on the benzene ring and provide information about the aromatic hydrogen environments [8] [10] [11].
The carbon-bromine stretching vibration generates a strong absorption band between 745-770 wavenumbers [8] [10] [11]. This frequency range is typical for aromatic carbon-bromine bonds and confirms the presence of the bromine substituent [8] [10] [11].
Mass spectrometric analysis of 4-bromo-2-nitrotoluene under electron ionization conditions at 75 electron volts provides detailed fragmentation information [7] [12] [13]. The molecular ion peak appears at mass-to-charge ratio 215-216, corresponding to the molecular weight of the compound [7] [12] [13].
Table 5: Mass Spectrometric Fragmentation Patterns (EI, 75 eV)
m/z Value | Relative Intensity (%) | Fragment Assignment |
---|---|---|
216 (M⁺) | Low | Molecular ion (¹²C₇H₆⁷⁹BrNO₂) |
215 (M⁺) | Molecular ion peak | Molecular ion isotope |
186 (M-30) | Medium | Loss of NO (M-30) |
170 (M-46) | Medium | Loss of NO₂ (M-46) |
137 | Base peak | C₇H₆Br⁺ (loss of NO₂) |
91 | Medium | Tropylium ion (C₇H₇⁺) |
77 | Medium | Phenyl cation (C₆H₅⁺) |
The molecular ion peak exhibits low intensity, which is characteristic of nitro-substituted aromatic compounds due to their tendency toward rapid fragmentation [12] [13]. The isotope pattern reflects the presence of bromine, with the molecular ion appearing at both mass-to-charge ratios 215 and 216 due to the natural isotopic distribution of bromine-79 and bromine-81 [12] [13].
Fragmentation proceeds through characteristic pathways typical of aromatic nitro compounds [12] [13]. The loss of nitric oxide (30 mass units) generates an ion at mass-to-charge ratio 186, while the loss of nitrogen dioxide (46 mass units) produces a fragment at mass-to-charge ratio 170 [12] [13]. These fragmentations represent common decomposition pathways for aromatic nitro compounds under electron ionization conditions [12] [13].
The base peak appears at mass-to-charge ratio 137, corresponding to the brominated aromatic ion formed by loss of the nitro group [12] [13]. This fragment represents the most stable ion under the ionization conditions and reflects the stabilizing influence of the aromatic system [12] [13].
Irritant